4-Methoxy-6-phenyl-1,3,5-triazin-2-amine chemical properties
4-Methoxy-6-phenyl-1,3,5-triazin-2-amine chemical properties
Technical Monograph: 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine
CAS Registry Number: 30369-38-1 Molecular Formula: C₁₀H₁₀N₄O Molecular Weight: 202.21 g/mol
Executive Summary
4-Methoxy-6-phenyl-1,3,5-triazin-2-amine is a trisubstituted s-triazine derivative characterized by a "privileged scaffold" architecture. This compound integrates three distinct functional domains around a central aromatic core: a lipophilic phenyl ring, an electron-donating methoxy group, and a polar primary amine. This specific substitution pattern imparts unique electronic properties, making it a critical intermediate in the synthesis of adenosine receptor antagonists (specifically A2a), UV-absorbing agrochemicals, and photostabilizers.
Unlike the more common chlorotriazine herbicides (e.g., Atrazine), this derivative lacks the labile chlorine atoms, resulting in enhanced chemical stability and a distinct reactivity profile suitable for late-stage pharmaceutical functionalization.
Physicochemical Profile
The molecule exhibits high thermal stability due to the aromaticity of the triazine ring and the conjugation with the phenyl group. It acts as a weak base and a hydrogen bond donor/acceptor, facilitating interaction with biological targets such as kinase ATP-binding pockets.
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | |
| Density | ~1.258 g/cm³ | Predicted value |
| Boiling Point | ~430°C (at 760 mmHg) | High thermal resistance |
| Solubility | DMSO, DMF, Methanol (Hot) | Poorly soluble in water |
| LogP | ~1.8 – 2.1 | Moderate lipophilicity |
| pKa (Conjugate Acid) | ~3.8 – 4.2 | Weakly basic (triazine N) |
| UV Absorption | λmax ~250–260 nm | Characteristic of phenyl-triazine |
Synthetic Pathways
The synthesis of 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine typically follows one of two strategies: Sequential Nucleophilic Aromatic Substitution (SₙAr) starting from cyanuric chloride, or Convergent Cyclization using benzamidine.
Pathway A: Sequential SₙAr (The "Process" Route)
This is the most common industrial route. It leverages the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2][3]
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Step 1 (0°C): Introduction of the phenyl group via Grignard reagent (PhMgBr) or Friedel-Crafts arylation.
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Step 2 (Room Temp): Displacement of the second chloride with Methanol/Base.
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Step 3 (Reflux): Displacement of the final chloride with Ammonia.
Pathway B: Convergent Cyclization
A more "atom-economical" laboratory method involves the reaction of benzamidine with dimethyl cyanocarbonimidate. This route avoids the handling of corrosive cyanuric chloride and yields the product in fewer steps.
Figure 1: Synthetic flowchart contrasting the stepwise Cyanuric Chloride route (solid lines) vs. the Convergent Benzamidine route (dashed lines).
Chemical Reactivity & Stability
Hydrolytic Stability
The methoxy group at position 4 is relatively stable but can be hydrolyzed to a hydroxyl group (forming the tautomeric triazinone) under strongly acidic conditions (e.g., 6M HCl, reflux). The phenyl ring at position 6 stabilizes the system against ring opening.
Nucleophilic Substitution
While the target molecule is the product of substitution, the methoxy group can act as a leaving group if treated with highly nucleophilic amines at high temperatures (>120°C), allowing for the synthesis of N-substituted derivatives (trans-amination).
Tautomerism
Unlike 1,3,5-triazine-2,4,6-triol (cyanuric acid), this molecule does not exhibit significant keto-enol tautomerism in neutral solution because the methoxy group locks the oxygen in the enol ether form. However, the amino group can participate in H-bonding networks.
Experimental Protocol: Synthesis via Cyanuric Chloride
Objective: Synthesis of 4-Methoxy-6-phenyl-1,3,5-triazin-2-amine via sequential substitution.
Reagents:
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Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)[3]
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Phenylmagnesium Bromide (1.0 M in THF)[4]
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Methanol (Anhydrous)
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Ammonium Hydroxide (28% NH₃)
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Sodium Bicarbonate (NaHCO₃)
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Solvents: THF, Dichloromethane (DCM)
Procedure:
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Phenylation (Step 1):
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Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in anhydrous THF (20 mL) under nitrogen.
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Cool the solution to 0°C in an ice bath.
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Dropwise add Phenylmagnesium Bromide (10 mL, 10 mmol) over 30 minutes. Critical: Keep temperature < 5°C to prevent di-substitution.
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Stir for 1 hour at 0°C, then quench with dilute HCl. Extract with DCM to isolate 2,4-dichloro-6-phenyl-1,3,5-triazine .
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Methoxylation (Step 2):
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Dissolve the intermediate from Step 1 in Methanol (20 mL).
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Add NaHCO₃ (0.84 g, 10 mmol) or 1 equivalent of NaOMe solution.
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Stir at Room Temperature for 4–6 hours. Monitor by TLC (disappearance of dichloro species).
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Evaporate solvent and wash with water to isolate 2-chloro-4-methoxy-6-phenyl-1,3,5-triazine .
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Amination (Step 3):
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Resuspend the chloro-methoxy intermediate in 1,4-dioxane or ethanol.
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Add excess Ammonium Hydroxide (5 mL).
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Reflux (approx. 80–90°C) for 12 hours. The final chlorine atom is the least reactive and requires thermal energy to displace.
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Cool to room temperature. The product often precipitates. Filter, wash with cold water, and recrystallize from Ethanol/Water.
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Biological & Industrial Applications[3][6]
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Adenosine Receptor Antagonism: The 2-amino-4-aryl-triazine core is a known pharmacophore for A2a receptor antagonists, used in research for Parkinson's disease and cancer immunotherapy. The phenyl ring provides hydrophobic interaction within the receptor binding pocket.
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UV Absorption: The conjugated phenyl-triazine system absorbs UV-B and UV-A radiation. Derivatives of this molecule are used as intermediates for high-performance sunscreen filters (e.g., Bemotrizinol precursors).
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Herbicidal Activity: While less active than chlorotriazines, methoxy-triazines inhibit photosynthesis (Photosystem II) by competing with plastoquinone.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye). Potential aquatic toxin (GHS Category Acute 3).
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Storage: Store in a cool, dry place. The methoxy group is stable, but prolonged exposure to moisture and strong acids should be avoided to prevent hydrolysis to the triazinone.
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PPE: Wear nitrile gloves and safety goggles. Use a fume hood during the amination step to manage ammonia vapors.
References
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BenchChem . 2,4-Dichloro-6-phenyl-1,3,5-triazine (CAS 1700-02-3) Synthesis and Properties. Retrieved from
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MDPI Molecules . Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules2006 , 11, 84-102. Retrieved from
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ChemSRC . 2-amino-4-methoxy-6-phenyl-1,3,5-triazine (CAS 30369-38-1) Physicochemical Data. Retrieved from
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ChemChart . Triazine Derivatives and Safety Data. Retrieved from
